Clemastanin B

Description

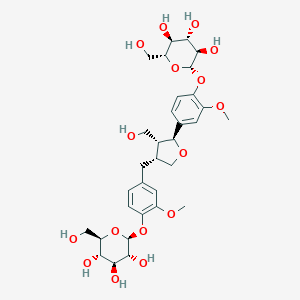

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLWZMSRSJTRHJ-NCIRKIHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clemastanin B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemastanin B, a lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its antiviral properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its mechanism of action against influenza viruses.

Natural Sources of this compound

This compound is a naturally occurring phytochemical found in a variety of plant species. Its primary and most commercially significant source is the root of Isatis indigotica, commonly known as Radix Isatidis or Banlangen, a plant deeply rooted in traditional Chinese medicine.[1][2][3][4] In Radix Isatidis, this compound is considered one of the major lignan constituents, comprising approximately 0.04% of the root extract.[5]

Other documented botanical sources of this compound include:

The presence of this compound across these diverse plant families highlights its significance in natural product chemistry and pharmacognosy.

Isolation of this compound

The isolation and purification of this compound from its natural sources are critical steps for its characterization and subsequent use in research and drug development. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective method for obtaining high-purity this compound from the crude extract of Radix Isatidis.[2]

Experimental Protocol: Isolation of this compound using HSCCC

This protocol is based on the successful separation of this compound from Isatis indigotica root extract.[2]

1. Preparation of Crude Extract:

-

Air-dried and powdered roots of Isatis indigotica are extracted with a suitable solvent (e.g., 70% ethanol) under reflux.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. HSCCC System and Solvent System:

-

A two-phase solvent system composed of ethyl acetate-n-butanol-water in a 2:7:9 (v/v/v) ratio is prepared.[2]

-

The solvent mixture is thoroughly shaken and allowed to equilibrate at room temperature until two distinct phases separate. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

3. HSCCC Operation:

-

The HSCCC column is first entirely filled with the upper stationary phase.

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the lower mobile phase is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is established (indicated by the emergence of the mobile phase from the tail outlet), the crude extract sample, dissolved in a mixture of the upper and lower phases, is injected into the column.

4. Fraction Collection and Analysis:

-

The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm) and collected into fractions.

-

The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

5. Purification and Identification:

-

The fractions containing pure this compound are combined and concentrated.

-

The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H NMR and ¹³C NMR).[2]

Quantitative Data from HSCCC Isolation

The following table summarizes the quantitative results from a representative HSCCC isolation of this compound from a crude extract of Radix Isatidis.[2]

| Parameter | Value |

| Starting Material | 250 mg of crude extract |

| This compound content in crude extract | 24.8% |

| Mass of isolated this compound | 59.2 mg |

| Purity of isolated this compound (by HPLC) | 94.6% |

| Recovery rate of this compound | 90.3% |

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, most notably its potent antiviral effects against a broad spectrum of influenza A and B viruses.[1][3][4][7] This includes activity against human subtypes such as H1N1 (including swine-origin H1N1) and H3N2, as well as avian influenza viruses like H6N2, H7N3, and H9N2.[1][3]

The proposed mechanism of action of this compound's anti-influenza activity involves the interference with the early stages of the viral replication cycle.[1][3][4] Studies have shown that the treatment of influenza virus-infected cells with this compound leads to the retention of the viral ribonucleoprotein (RNP) complex within the nucleus.[1][3][4] This suggests that this compound may target one or more of the following processes:

-

Viral Endocytosis: The process by which the virus enters the host cell.

-

Uncoating: The release of the viral genome into the host cell cytoplasm.

-

RNP Export: The transport of the newly synthesized viral RNP from the nucleus to the cytoplasm for assembly into new virions.

A key advantage of this compound is that treatment does not readily lead to the emergence of drug-resistant viral strains.[1][3]

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed points of interference of this compound in the influenza virus replication cycle.

Caption: Proposed inhibitory effects of this compound on the influenza virus life cycle.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound stands out as a promising natural product with well-documented antiviral properties. The established methods for its isolation from readily available natural sources, such as Radix Isatidis, provide a solid foundation for further research and development. The elucidation of its mechanism of action against influenza viruses opens avenues for the development of novel antiviral therapies. This technical guide serves as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound. Further investigation into its other potential biological activities and its specific molecular targets will be crucial in advancing this natural compound towards clinical applications.

References

- 1. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and purification of this compound and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | High-Purity Reference Standard [benchchem.com]

- 6. This compound | CAS:112747-98-5 | Manufacturer ChemFaces [chemfaces.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Bioactive Compounds of Isatis indigotica Root Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatis indigotica, commonly known as woad, is a plant with a long-standing history in traditional Chinese medicine. Its root, Radix Isatidis, is particularly valued for its therapeutic properties, which include antiviral, anti-inflammatory, and immunomodulatory effects[1][2]. This technical guide provides a comprehensive overview of the active compounds found in Isatis indigotica root extract, their biological activities supported by quantitative data, detailed experimental protocols for their analysis, and visualizations of the key signaling pathways they modulate.

Active Compounds and Biological Activities

The therapeutic effects of Isatis indigotica root extract are attributed to a diverse array of bioactive compounds. These primarily include alkaloids, lignans, organic acids, flavonoids, and nucleosides[1][3]. The following tables summarize the major active compounds and their reported quantitative biological activities.

Table 1: Antiviral Activity of Isatis indigotica Root Extract and its Active Compounds

| Compound/Extract | Virus | Assay | IC₅₀ Value | Reference |

| I. indigotica Root Extract | SARS-CoV 3CLpro | Cell-free | 53.8 ± 4.2 µg/ml | [1] |

| I. indigotica Root Extract | SARS-CoV 3CLpro | Cell-based | 191.6 ± 8.2 µg/ml | [1] |

| Indigo | SARS-CoV 3CLpro | Cell-free | 300 µM | [1] |

| Indigo | SARS-CoV 3CLpro | Cell-based | 752 µM | [1] |

| Indirubin | Japanese Encephalitis Virus (JEV) | Plaque Reduction (Simultaneous) | 13.68 µg/mL | [4] |

| Indirubin | Japanese Encephalitis Virus (JEV) | Virus Attachment Inhibition | 5.10 µg/mL | [4] |

| Indirubin | Japanese Encephalitis Virus (JEV) | Virucidal Inactivation | 0.47 µg/mL | [4] |

| Indirubin | Pseudorabies Virus (PrV) | CPE Formation | 35 µg/ml | [5] |

| Indirubin | Pseudorabies Virus (PrV) | Virucidal Activity | 100 µg/ml | [5] |

| Sinigrin | SARS-CoV 3CLpro | Cell-free | 121 µM | [1] |

| Sinigrin | SARS-CoV 3CLpro | Cell-based | 217 µM | [1] |

| Progoitrin | Influenza A (H1N1) | CPE Inhibition | > Epigoitrin | [6] |

| Goitrin | Influenza A (H1N1) | CPE Inhibition | > Epigoitrin | [6] |

| Arginine | Influenza Virus Neuraminidase | Neuraminidase Inhibition | 1.16 ± 0.02 g/L | [7] |

| Goitrin | Influenza Virus Neuraminidase | Neuraminidase Inhibition | 1.20 ± 0.02 g/L | [7] |

| Isoquinoline Derivative | Not Specified | Antiviral Assay | 15.3 µg/mL | [2] |

Table 2: Anti-inflammatory and Other Biological Activities

| Compound/Extract | Activity | Assay | IC₅₀/Effect | Reference |

| I. indigotica Leaf Extract | Antioxidant | DPPH Radical Scavenging | 0.46 mg/mL | [8] |

| I. indigotica Leaf Extract | Antioxidant | ABTS Radical Scavenging | 0.48 mg/mL | [8] |

| I. indigotica Leaf Extract | Anti-inflammatory | Nitrite Production Inhibition | 30% reduction at 50 µg/mL | [8] |

| Indigo | Anti-inflammatory | TNF-α Expression Reduction | Marked reduction at 20 µM in Poly (I:C)-incubated cells | [2] |

| Secoisolariciresinol diglucoside | Anti-inflammatory | TNF-α Expression Reduction | Marked reduction at 20 µM in Poly (I:C)-incubated cells | [2] |

| Isovitexin | Anti-inflammatory | TNF-α Expression Reduction | Significant reduction in LPS-stimulated cells | [2] |

| Isatin | Anti-inflammatory | IL-1β Expression Inhibition | Significant inhibition in LPS-stimulated cells | [2] |

Table 3: Quantitative Analysis of Active Compounds in Isatis indigotica Root

| Compound | Concentration in Radix Isatidis Herbaceous Residue (RIHR) | Reference |

| L-arginine | 1.19 µg/g | [9] |

| Guanine | 1.02 µg/g | [9] |

| L-phenylalanine | 0.19 µg/g | [9] |

| Epigoitrin | 0.39 µg/g | [9] |

| Deoxyvasicinone | 0.18 µg/g | [9] |

| 3-indole acetonitrile | 0.52 µg/g | [9] |

| Indigo | 1.90 µg/g | [9] |

| Indirubin | 0.21 µg/g | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of Isatis indigotica root extract and its compounds.

Extraction of Active Compounds

A common method for preparing extracts from Isatis indigotica root involves the following steps[9][10]:

-

Preparation of Raw Material: The dried roots of Isatis indigotica are ground into a coarse powder.

-

Aqueous Extraction: The powdered root material is boiled in water. A typical procedure involves two extraction cycles. The first extraction is for 2 hours with 10 parts water to 1 part root material (w/v). The second extraction is for 1 hour with 8 parts water[9].

-

Alcohol Precipitation: The aqueous extract is concentrated, and ethanol is added to a final concentration of 60% to precipitate polysaccharides and other macromolecules[10].

-

Solvent Partitioning: For further fractionation, the supernatant can be subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol[10].

UPLC-Q-TOF-MS for Chemical Profiling

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a powerful technique for the comprehensive chemical analysis of the extract[11][12].

-

Sample Preparation: 50 mg of freeze-dried leaf or root powder is extracted with 800 µL of methanol containing an internal standard (e.g., dichlorophenylalanine). The mixture is ground, vortexed, sonicated, and centrifuged. The supernatant is then collected for analysis[11].

-

Chromatographic Conditions:

-

Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)[12].

-

Mobile Phase: A gradient of mobile phase A (ultrapure water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is used[12].

-

Elution Gradient: A typical gradient might be: 0-1 min (2% B), 1-2 min (2%-5% B), 2-5 min (5%-12% B), 5-10 min (12%-20% B), 10-12 min (20%-30% B), 12-13 min (30%-50% B), 13-15 min (50%-100% B)[12].

-

Flow Rate: 0.5 mL/min[12].

-

Column Temperature: 40°C[12].

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion scanning modes[12].

-

Antiviral Assays

-

Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours[6].

-

Treatment Protocols:

-

Prevention: Cells are pre-incubated with various concentrations of the test compounds for 2 hours before viral infection[6].

-

Treatment: Cells are infected with the virus for a set period, and then the test compounds are added[5].

-

Virus Neutralization: The virus is pre-incubated with the test compounds for 30 minutes at room temperature before being added to the cells[6].

-

-

Infection: Cells are infected with the virus (e.g., Influenza A at 100 TCID₅₀)[6].

-

Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 72 hours[6].

-

Evaluation: The inhibition of the cytopathic effect is observed microscopically and can be quantified using a Cell Counting Kit-8 (CCK8) assay[6].

-

Cell Seeding: A monolayer of susceptible cells (e.g., BHK-21) is prepared in 6-well plates.

-

Infection: The cell monolayer is infected with a known titer of the virus for 1 hour at 37°C.

-

Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing methylcellulose and various concentrations of the test compound.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Staining and Counting: The cells are fixed and stained with crystal violet, and the number of plaques is counted. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Assay (Nitrite Production Inhibition)[8]

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate.

-

Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) (0.1 µg/mL) to induce inflammation and simultaneously treated with various concentrations of the test extract or compound for 18 hours.

-

Nitrite Measurement: The production of nitric oxide (NO) is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Calculation: The percentage of nitrite production inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The bioactive compounds in Isatis indigotica root extract exert their effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.

Signaling Pathways

Caption: Inhibition of the JAK2-STAT3 pathway by Isatis indigotica compounds.

Caption: Modulation of the NF-κB pathway by Isatis indigotica compounds.

Experimental Workflow

Caption: Workflow for identifying bioactive compounds from Isatis indigotica.

Conclusion

Isatis indigotica root extract is a rich source of bioactive compounds with significant therapeutic potential, particularly in the realms of antiviral and anti-inflammatory applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the medicinal properties of this plant. The elucidation of the roles of these compounds in modulating key signaling pathways, such as JAK2-STAT3 and NF-κB, opens new avenues for the development of novel therapeutic agents. Further research focusing on the synergistic effects of these compounds and their clinical efficacy is warranted.

References

- 1. Anti-SARS coronavirus 3C-like protease effects of Isatis indigotica root and plant-derived phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Isatis indigotica: a review of phytochemistry, pharmacological activities and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of Isatis indigotica Extract and Its Derived Indirubin against Japanese Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cytotoxicity to leukemia cells and antiviral effects of Isatis indigotica extracts on pseudorabies virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral activity of Isatidis Radix derived glucosinolate isomers and their breakdown products against influenza A in vitro/ovo and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Screening bioactive compounds inhibiting influenza virus from isatidis radix by ultrafiltration mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. CN1250240C - Isatis root extract, and preparing method and use thereof - Google Patents [patents.google.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Multi-omics analysis on the mechanism of the effect of Isatis leaf on the growth performance of fattening sheep - PMC [pmc.ncbi.nlm.nih.gov]

Clemastanin B: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemastanin B, a lignan isolated from the root of Isatis indigotica, has demonstrated notable antiviral properties, particularly against a range of influenza viruses. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailed methodologies of key experimental assays used in its evaluation, and a summary of its proposed mechanism of action. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Antiviral Spectrum of this compound

The antiviral activity of this compound has been primarily evaluated against various strains of influenza A and B viruses. In vitro studies have consistently shown its inhibitory effects on viral replication. Conversely, this compound has been found to be inactive against several other common respiratory viruses.

Quantitative Antiviral Activity

The antiviral efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the viral cytopathic effect or plaque formation. The table below summarizes the reported IC50 values for this compound against a panel of viruses.

| Virus Strain | Virus Type | IC50 (mg/mL) | Activity |

| Human Influenza Viruses | |||

| H1N1 | Influenza A | 0.087 - 0.72 | Active |

| Swine-origin H1N1 | Influenza A | 0.087 - 0.72 | Active |

| H3N2 | Influenza A | 0.087 - 0.72 | Active |

| Influenza B | Influenza B | 0.087 - 0.72 | Active |

| Avian Influenza Viruses | |||

| H6N2 | Influenza A | 0.087 - 0.72 | Active |

| H7N3 | Influenza A | 0.087 - 0.72 | Active |

| H9N2 | Influenza A | 0.087 - 0.72 | Active |

| Other Respiratory Viruses | |||

| Respiratory Syncytial Virus (RSV) | Paramyxovirus | >10 | Inactive |

| Adenovirus 3 (ADV3) | Adenovirus | >10 | Inactive |

| Parainfluenza Virus 3 (PIV3) | Paramyxovirus | >10 | Inactive |

| Enterovirus 71 (EV71) | Picornavirus | >10 | Inactive |

| Human Rhinovirus (HRV) | Picornavirus | >10 | Inactive |

Data compiled from studies on the anti-influenza activities of this compound.[1][2][3]

In-Silico Analysis against SARS-CoV-2

In addition to in-vitro studies against influenza, computational in-silico studies have explored the potential of this compound as an inhibitor of SARS-CoV-2. Molecular docking studies have shown that this compound exhibits a high docking score against several key viral proteins, suggesting a potential for multi-target inhibition. Specifically, it has been identified as a potential inhibitor of the SARS-CoV-2 main protease and the papain-like protease. It is important to note that these are computational findings and require experimental validation.

Experimental Protocols

The evaluation of the antiviral activity of this compound involves several key experimental procedures. The following sections provide detailed methodologies for these assays.

Cell Culture and Virus Propagation

-

Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for the propagation of influenza viruses and for conducting antiviral assays. These cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Stocks: Influenza virus stocks are prepared by infecting confluent monolayers of MDCK cells at a low multiplicity of infection (MOI). The virus is allowed to adsorb for 1 hour at 37°C. After adsorption, the inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS) before adding fresh medium. The infected cultures are incubated until a significant cytopathic effect (CPE) is observed. The culture supernatant containing the progeny virus is then harvested, clarified by centrifugation, and stored at -80°C.

Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of a virus and assessing the antiviral activity of a compound.

-

Cell Seeding: MDCK cells are seeded into 6-well plates and grown to form a confluent monolayer.

-

Virus Dilution and Infection: Serial dilutions of the influenza virus stock are prepared in serum-free DMEM. The cell monolayers are washed with PBS and then infected with 100 µL of each virus dilution for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: In parallel, a similar infection is carried out in the presence of various concentrations of this compound to determine its inhibitory effect.

-

Overlay: After the adsorption period, the inoculum is removed, and the cell monolayers are overlaid with a mixture of 2X DMEM and 1.2% agarose containing TPCK-trypsin (1 µg/mL). This semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death known as plaques.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Staining and Quantification: The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques is counted for each virus dilution and compound concentration. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Time-of-Addition Assay

This assay helps to elucidate the stage of the viral replication cycle that is targeted by the antiviral compound.

-

Experimental Setup: Confluent MDCK cells in 6-well plates are infected with influenza virus at a specific MOI.

-

Compound Addition at Different Time Points: this compound is added to the cell cultures at various time points relative to the infection:

-

Pre-treatment: The compound is added to the cells for a period before infection and then removed. This assesses the effect on viral entry.

-

Co-treatment: The compound is added simultaneously with the virus during the adsorption period. This also evaluates the impact on viral entry.

-

Post-treatment: The compound is added at different time points after the viral inoculum has been removed. This helps to determine if the compound targets post-entry events such as replication, assembly, or release.

-

-

Analysis: The antiviral effect at each time point is quantified by measuring the reduction in virus titer in the culture supernatant at the end of the experiment, typically using a plaque reduction assay. Studies have shown that this compound demonstrates a significant reduction in virus titer when added after viral infection, particularly at the early stages.[1][3]

Immunofluorescence Assay for Ribonucleoprotein (RNP) Export

This assay is used to visualize the subcellular localization of viral proteins and determine if a compound interferes with processes such as the nuclear export of viral components.

-

Cell Culture and Infection: MDCK cells are grown on glass coverslips in 24-well plates and infected with influenza virus.

-

Compound Treatment: The infected cells are treated with this compound or a control compound.

-

Fixation and Permeabilization: At specific time points post-infection, the cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with 0.1% Triton X-100 to allow antibodies to access intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody specific for the influenza virus nucleoprotein (NP), a key component of the RNP. This is followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG).

-

Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye such as DAPI.

-

Microscopy and Analysis: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The localization of the NP protein (and thus the RNP) is observed. In untreated infected cells, the NP is initially in the nucleus and then exported to the cytoplasm for virus assembly. Treatment with this compound has been shown to cause the retention of the RNP in the nucleus of infected cells.[1][3]

Mandatory Visualizations

Experimental Workflow for Antiviral Activity Assessment

References

Clemastanin B: A Technical Whitepaper on the Core Mechanism of Action Against Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastanin B, a lignan extracted from the root of Isatis indigotica, has demonstrated significant antiviral activity against a broad spectrum of influenza A and B viruses.[1][2][3][4] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its interference with a critical step in the viral replication cycle. Experimental data suggests that this compound's primary antiviral effect stems from the inhibition of the nuclear export of the influenza virus ribonucleoprotein (RNP) complex, a crucial process for the formation of new progeny virions. This document summarizes the quantitative data, details the experimental protocols used in these findings, and provides visual representations of the key pathways and experimental workflows.

Introduction to this compound and its Antiviral Spectrum

This compound is a natural compound that has been evaluated for its antiviral properties. In vitro studies have shown its efficacy against various human and avian influenza A subtypes, including H1N1 (including swine-origin H1N1), H3N2, H6N2, H7N3, and H9N2, as well as influenza B viruses.[1][2][3][4] Notably, its antiviral activity is selective for influenza viruses; it has been found to be inactive against other respiratory viruses such as respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV).[1][2][3][4] This specificity suggests a targeted mechanism of action against a component of the influenza virus life cycle.

Quantitative Antiviral Activity

The potency of this compound against various influenza virus strains has been quantified using 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the viral cytopathic effect.

Table 1: In Vitro Antiviral Activity (IC50) of this compound against Influenza Viruses

| Influenza Virus Strain | Subtype | IC50 (mg/mL) |

| A/FM/1/47 | H1N1 | 0.25 |

| A/PR/8/34 | H1N1 | 0.12 |

| A/New Caledonia/20/99 | H1N1 | 0.17 |

| A/California/04/2009 | H1N1 | 0.087 |

| A/Hong Kong/8/68 | H3N2 | 0.13 |

| B/Hong Kong/5/72 | - | 0.72 |

| A/Duck/HK/Y280/97 | H9N2 | 0.15 |

| A/Chicken/Guangdong/1/96 | H6N2 | 0.18 |

| A/Chicken/HK/G9/97 | H9N2 | 0.16 |

| A/Quail/HK/G1/97 | H9N2 | 0.14 |

| A/Pheasant/HK/F159/97 | H7N3 | 0.23 |

Data sourced from in vitro studies.[1][2][3][4]

Core Mechanism of Action: Inhibition of Viral RNP Nuclear Export

The influenza virus replication cycle involves the entry of the virus into the host cell, uncoating, transcription and replication of the viral genome within the host cell nucleus, and subsequent assembly and release of new viral particles.[5] Experimental evidence strongly indicates that this compound acts at an early stage of this process, specifically by preventing the export of the viral ribonucleoprotein (RNP) complex from the nucleus to the cytoplasm.[1][2][3][4]

The RNP complex, consisting of the viral RNA genome, nucleoprotein (NP), and the viral polymerase complex, is central to viral replication. After replication in the nucleus, these RNP complexes must be exported to the cytoplasm for assembly into new virions.[1][3] This export is a tightly regulated process, primarily mediated by the viral M1 and nuclear export protein (NEP/NS2) in conjunction with the host cellular export machinery, including the CRM1 (Chromosome Region Maintenance 1) protein.[1][6][7]

Studies have shown that in influenza virus-infected cells treated with this compound, the viral RNP is retained within the nucleus.[1][2][3][4] This nuclear retention effectively halts the viral life cycle, as the necessary components for new virus particles cannot reach the assembly sites at the cell membrane.

It is important to note that this compound does not appear to directly inhibit the functions of the major surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), nor does it affect viral adsorption, budding, or release.[4] This further pinpoints the mechanism to an intracellular post-entry step. A significant advantage of this mechanism is that treatment with this compound has not been shown to readily induce the emergence of drug-resistant viral strains.[1][2][3]

Caption: Proposed mechanism of action of this compound against influenza virus.

Experimental Protocols

The following are detailed methodologies for the key experiments that elucidated the mechanism of action of this compound.

Plaque Reduction Assay for IC50 Determination

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well plates and grown to form a confluent monolayer.

-

Virus Dilution: A stock of influenza virus is serially diluted in infection medium (e.g., MEM with 1 μg/ml TPCK-trypsin).

-

Compound Preparation: this compound is serially diluted to various concentrations in the infection medium.

-

Infection: The cell monolayers are washed with phosphate-buffered saline (PBS). A mixture of the virus (at a concentration that produces a countable number of plaques, e.g., 100 plaque-forming units) and an equal volume of the diluted this compound is added to the cells.

-

Adsorption: The plates are incubated for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of this compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.

-

Plaque Visualization and Counting: The cells are fixed with a formalin solution and stained with a crystal violet solution to visualize the plaques. The number of plaques in the wells treated with this compound is counted and compared to the untreated virus control wells.

-

IC50 Calculation: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the control.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is targeted by an antiviral compound.

Caption: Workflow for the time-of-addition assay to identify the antiviral target stage.

-

Cell Culture: MDCK cells are grown to confluence in 24-well plates.

-

Virus Infection: The cells are infected with influenza virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

-

Compound Addition: this compound is added to the cell culture at different time intervals relative to the infection:

-

Pre-treatment: The compound is added to the cells for a period (e.g., 2 hours) before infection and then removed.

-

Co-treatment: The compound is present during the 1-hour viral adsorption period.

-

Post-treatment: The compound is added at various time points after the removal of the viral inoculum (e.g., 0, 2, 4, 6, 8 hours post-infection).

-

-

Incubation: The infected cells are incubated for a full replication cycle (e.g., 24-48 hours).

-

Viral Titer Determination: The supernatant from each well is collected, and the viral titer is determined using a plaque assay or TCID50 assay.

-

Analysis: The reduction in viral titer for each treatment condition is compared to an untreated control. A significant reduction in titer when the compound is added at a specific time point indicates that the compound targets the viral replication step occurring during that time window. For this compound, a notable reduction was observed when added between 0 and 2 hours after viral adsorption, pointing to an early replication stage.[4]

Immunofluorescence Assay for RNP Localization

This technique is used to visualize the subcellular location of the viral RNP complex within infected cells.

-

Cell Culture and Infection: MDCK cells are grown on glass coverslips in a culture dish. The cells are then infected with influenza virus.

-

Compound Treatment: A subset of the infected cells is treated with this compound, while another subset serves as an untreated control.

-

Fixation and Permeabilization: At a specific time post-infection (e.g., 8-12 hours), the cells on the coverslips are washed with PBS, fixed with paraformaldehyde, and then permeabilized with a detergent like Triton X-100 to allow antibodies to enter the cells.

-

Immunostaining:

-

Primary Antibody: The cells are incubated with a primary antibody that specifically targets the influenza nucleoprotein (NP), a major component of the RNP complex.

-

Secondary Antibody: After washing to remove unbound primary antibody, the cells are incubated with a secondary antibody that is conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) and binds to the primary antibody.

-

-

Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

-

Analysis: The location of the green fluorescence (indicating the RNP) relative to the blue fluorescence (indicating the nucleus) is observed. In untreated cells, the RNP is expected to be found in both the nucleus and the cytoplasm. In cells treated with this compound, the RNP is predominantly observed to be retained within the nucleus.[1][2][3]

Conclusion and Future Directions

The available evidence strongly supports a mechanism of action for this compound against influenza virus that involves the inhibition of the nuclear export of the viral RNP complex. This leads to a halt in the viral replication cycle and prevents the formation of new progeny virions. The compound's broad-spectrum activity against various influenza A and B strains, coupled with its apparent high barrier to the development of viral resistance, makes it an interesting candidate for further investigation.

Future research should focus on identifying the precise molecular target of this compound within the RNP export machinery. It is crucial to determine whether this compound interacts directly with a viral protein (such as M1 or NEP/NS2) or a host protein (like CRM1) to exert its inhibitory effect. Elucidating the exact binding site and the nature of the interaction will be vital for any potential optimization and development of this compound or its derivatives as a novel anti-influenza therapeutic.

References

- 1. Interaction of the influenza virus nucleoprotein with the cellular CRM1-mediated nuclear export pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of the Influenza Virus Nucleoprotein with the Cellular CRM1-Mediated Nuclear Export Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Antiviral Susceptibility of Highly Pathogenic Avian Influenza A(H5N1) Viruses Circulating Globally in 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Intramolecular interaction of NEP regulated by CRM1 ensures the unidirectional transport of M1 for the nuclear export of influenza viral ribonucleoprotein [frontiersin.org]

- 7. embopress.org [embopress.org]

In Vitro Efficacy of Clemastanin B: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive analysis of the in vitro efficacy of Clemastanin B, a novel compound with demonstrated anti-cancer properties. The document synthesizes available data on its impact on cancer cell viability, proliferation, and the underlying molecular mechanisms. Detailed experimental protocols for key assays are provided to enable reproducibility and further investigation. Furthermore, signaling pathways modulated by this compound are visualized to offer a clear understanding of its mode of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

The search for novel therapeutic agents with potent and selective anti-cancer activity is a cornerstone of oncological research. Natural products have historically been a rich source of such compounds. This document focuses on the in vitro characterization of this compound, a compound that has emerged as a promising candidate for cancer therapy. We will delve into its effects on various cancer cell lines, the signaling cascades it perturbs, and the experimental methodologies used to elucidate these properties.

Quantitative Analysis of In Vitro Efficacy

The anti-cancer activity of this compound has been evaluated across a panel of human cancer cell lines. The primary endpoints measured were the inhibition of cell viability and the induction of apoptosis. The quantitative data from these studies are summarized below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

| HeLa | Cervical Carcinoma | Data not available |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined by MTT assay.

Table 2: Apoptosis Induction by this compound

| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| MCF-7 | Data not available | Data not available |

| A549 | Data not available | Data not available |

% Apoptotic cells were quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section details the methodologies for the key in vitro assays conducted.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound (or vehicle control) for 48 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. IC50 values were determined by non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells were treated with this compound at the indicated concentrations for 24 hours.

-

Cell Harvesting: Both adherent and floating cells were collected and washed with cold PBS.

-

Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive cells were considered apoptotic.

Cell Cycle Analysis

Cell cycle distribution was analyzed to determine if this compound induces cell cycle arrest.

-

Cell Treatment and Harvesting: Cells were treated with this compound for 24 hours and then harvested.

-

Fixation: Cells were fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis via the Intrinsic Pathway

This compound has been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Caption: Intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest at G2/M Phase

Studies have indicated that this compound can cause an accumulation of cells in the G2/M phase of the cell cycle, suggesting an interference with mitotic progression.

Caption: this compound induces G2/M cell cycle arrest.

Conclusion and Future Directions

The in vitro data strongly suggest that this compound is a potent anti-cancer agent with a clear mechanism of action involving the induction of apoptosis and cell cycle arrest. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into this promising compound. Future studies should focus on in vivo efficacy and toxicity profiling to assess its potential for clinical development. Elucidating the direct molecular targets of this compound will also be crucial for a comprehensive understanding of its anti-neoplastic properties.

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetics of Clemastanin B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known biological activities of Clemastanin B and outlines a generalized framework for conducting its preclinical pharmacokinetic evaluation. As of the latest literature review, specific preclinical pharmacokinetic data for this compound has not been publicly documented. Therefore, the experimental protocols and data tables presented herein are illustrative and based on established methodologies for similar natural products.

Introduction to this compound

This compound, chemically identified as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is a lignan compound extracted from the root of Isatis indigotica[1][2][3]. Primarily investigated for its therapeutic potential, research has highlighted its notable biological activities.

Known Biological Activities:

-

Anti-influenza Activity: In vitro studies have demonstrated that this compound can inhibit various subtypes of human and avian influenza A and B viruses[1][2][3]. Its proposed mechanism of action involves targeting viral endocytosis, the uncoating process, or the export of ribonucleoprotein (RNP) from the nucleus of infected cells[1][2].

-

Antioxidant and Anti-inflammatory Properties: this compound has also been associated with antioxidant and anti-inflammatory effects, which are common characteristics of plant-derived polyphenols[4].

The promising in vitro antiviral activity of this compound underscores the necessity of understanding its pharmacokinetic profile to assess its potential as a viable therapeutic agent. This guide provides a technical framework for the preclinical investigation of this compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Generalized Experimental Protocol for Preclinical Pharmacokinetic Studies

The following protocol outlines a standard approach for evaluating the pharmacokinetics of a natural product like this compound in a preclinical setting.

Animal Models

-

Species: Wistar or Sprague-Dawley rats are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and handling feasibility[5][6][7]. Mice can also be employed. For larger animal studies, beagle dogs or cynomolgus monkeys may be considered to gather data more comparable to humans.

-

Health Status: Animals should be healthy, adult, and of a specific weight range. They should be acclimatized to the laboratory conditions for at least one week prior to the study.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except when fasting is required for the study.

Drug Formulation and Administration

-

Formulation: For intravenous (IV) administration, this compound should be dissolved in a biocompatible vehicle such as a mixture of saline, polyethylene glycol (PEG), and ethanol. For oral (PO) administration, it can be suspended in a vehicle like 0.5% carboxymethyl cellulose. The formulation should be sterile for IV administration.

-

Routes of Administration:

-

Intravenous (IV) Bolus: To determine absolute bioavailability and key elimination parameters.

-

Oral Gavage (PO): To assess oral absorption and bioavailability.

-

-

Dosing:

-

Single-Dose Study: A single dose is administered to different groups of animals for each route.

-

Dose Proportionality Study: At least three dose levels (low, medium, and high) are administered to evaluate if the pharmacokinetics are linear over a range of doses.

-

Sample Collection

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points.

-

For IV administration, typical time points include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose[5][6][7].

-

For PO administration, typical time points include: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

-

-

Urine and Feces Collection:

-

Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Samples are collected at intervals such as 0-4, 4-8, 8-12, and 12-24 hours post-dose. The total volume of urine and weight of feces are recorded. Samples are stored at -80°C.

-

Bioanalytical Method

-

Method: A sensitive and specific analytical method is crucial for the accurate quantification of this compound in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for analyzing lignans due to its high sensitivity and selectivity[4][8][9].

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction method would be developed to isolate this compound from plasma, urine, and homogenized feces.

-

Method Validation: The analytical method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Pharmacokinetic Analysis

-

Software: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with pharmacokinetic software such as WinNonlin® or Phoenix™.

-

Parameters: The following key pharmacokinetic parameters are calculated:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t1/2 (Half-life): Time for the plasma concentration to decrease by half.

-

CL (Clearance): Volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): Apparent volume into which the drug distributes.

-

F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Data Presentation

The quantitative data obtained from the pharmacokinetic studies would be summarized in a table for clear comparison.

| Parameter | Intravenous (Dose: X mg/kg) | Oral (Dose: Y mg/kg) |

| Cmax (ng/mL) | - | Value |

| Tmax (h) | - | Value |

| AUC0-t (ng·h/mL) | Value | Value |

| AUC0-inf (ng·h/mL) | Value | Value |

| t1/2 (h) | Value | Value |

| CL (L/h/kg) | Value | - |

| Vd (L/kg) | Value | - |

| F (%) | - | Value |

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats. Data would be presented as mean ± standard deviation.

Mandatory Visualizations

Proposed Antiviral Mechanism of this compound

Caption: Proposed antiviral action of this compound on the influenza virus lifecycle.

General Workflow of a Preclinical Pharmacokinetic Study

Caption: Generalized workflow for a preclinical pharmacokinetic study of a novel compound.

Conclusion

This compound has demonstrated promising in vitro anti-influenza activity, making it a compound of interest for further development. However, the absence of preclinical pharmacokinetic data represents a significant knowledge gap. The successful translation of in vitro findings to in vivo efficacy is critically dependent on understanding the ADME properties of a drug candidate. A favorable pharmacokinetic profile, including adequate oral bioavailability and a suitable half-life, is essential for a compound to exert its therapeutic effect.

The methodologies and frameworks presented in this guide provide a clear pathway for researchers to undertake the necessary preclinical pharmacokinetic studies of this compound. The data generated from such studies will be invaluable in determining the feasibility of this compound as a potential antiviral therapeutic and in designing future efficacy and toxicology studies.

References

- 1. Recommended Approaches for Pharmacokinetic Natural Product-Drug Interaction Research: a NaPDI Center Commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Clemastanin B: A Promising Lignan for Novel Antiviral Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastanin B, a lignan glycoside isolated from the root of Isatis indigotica, has emerged as a compelling candidate for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a particular focus on its potent anti-influenza virus activity. The document details its mechanism of action, summarizes key quantitative data, and provides in-depth experimental protocols for its evaluation. Visualizations of its proposed mechanism and experimental workflows are included to facilitate a deeper understanding of its potential in antiviral drug discovery.

Introduction

The continuous threat of viral pandemics and the emergence of drug-resistant viral strains necessitate the discovery and development of new antiviral agents with novel mechanisms of action. Natural products have historically been a rich source of therapeutic leads. This compound, chemically known as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is a major lignan constituent of Isatis indigotica root, a plant with a long history of use in traditional medicine for treating viral infections.[1][2] In vitro studies have demonstrated that this compound exhibits significant antiviral activity, particularly against a broad range of influenza A and B viruses, including swine-origin H1N1.[1][2] This guide aims to consolidate the existing research on this compound to serve as a valuable resource for the scientific community engaged in antiviral drug development.

Quantitative Antiviral Data

The antiviral efficacy of this compound against various influenza virus strains has been quantified through in vitro assays. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Virus Strain | Virus Type | Cell Line | IC50 (mg/mL) | Reference |

| A/FM/1/47 (H1N1) | Influenza A | MDCK | 0.087 | [1][2] |

| Pandemic H1N1/09 | Influenza A | MDCK | 0.12 | [1][2] |

| A/PR/8/34 (H1N1) | Influenza A | MDCK | 0.25 | [1][2] |

| A/Aichi/2/68 (H3N2) | Influenza A | MDCK | 0.33 | [1][2] |

| B/Lee/40 | Influenza B | MDCK | 0.72 | [1][2] |

| Avian H6N2 | Influenza A | MDCK | Not specified | [1][2] |

| Avian H7N3 | Influenza A | MDCK | Not specified | [1][2] |

| Avian H9N2 | Influenza A | MDCK | Not specified | [1][2] |

Note: Specific IC50 values for avian strains were not detailed in the primary literature, although inhibitory activity was confirmed.

This compound was found to be inactive against Respiratory Syncytial Virus (RSV), Adenovirus 3 (ADV3), Parainfluenza Virus 3 (PIV3), Enterovirus 71 (EV71), and Human Rhinovirus (HRV).[1][2] Cytotoxicity data (CC50) for this compound in Madin-Darby Canine Kidney (MDCK) cells is not explicitly available in the reviewed literature, which is necessary for calculating the Selectivity Index (SI = CC50/IC50), a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Mechanism of Action

Current evidence strongly suggests that this compound inhibits influenza virus replication at an early stage of the viral life cycle.[1][2] The proposed mechanism of action involves the interference with one or more of the following processes:

-

Viral Endocytosis and Uncoating: Time-of-addition assays indicate that this compound is most effective when added during or shortly after viral infection, suggesting it may block the entry of the virus into the host cell or the subsequent release of the viral genome into the cytoplasm.[1][2]

-

Nuclear Export of Viral Ribonucleoproteins (vRNPs): A key finding is the retention of influenza virus ribonucleoprotein (RNP) complexes within the nucleus of infected cells treated with this compound.[1][2] This indicates that the compound may interfere with the CRM1-mediated nuclear export pathway, which is essential for the transport of newly synthesized vRNPs to the cytoplasm for assembly into progeny virions.[3][4]

Importantly, this compound does not appear to inhibit viral neuraminidase activity, distinguishing its mechanism from that of widely used antiviral drugs like oseltamivir.[1] Furthermore, in vitro studies have shown that treatment with this compound does not readily lead to the emergence of drug-resistant viral strains.[1][2]

Caption: Proposed mechanism of action of this compound against influenza virus.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral properties of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to host cells.

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Addition: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

-

Cell Seeding: Seed MDCK cells in 12-well plates and grow to confluence.

-

Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Inoculate the cells with 100 plaque-forming units (PFU) of the influenza virus strain of interest in serum-free DMEM.

-

Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS. Add an overlay medium (e.g., 2x DMEM mixed with 1.2% agarose) containing serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until plaques are visible.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

-

Experimental Arms:

-

Pre-treatment: Incubate confluent MDCK cells with this compound for 2 hours before viral infection. Remove the compound, wash the cells, and then infect with the virus.

-

Co-treatment: Add this compound and the virus to the cells simultaneously.

-

Post-treatment: Infect the cells with the virus for 1-2 hours, then remove the inoculum, wash the cells, and add medium containing this compound.

-

-

Incubation and Analysis: After the respective treatments, incubate the plates for 48-72 hours. Collect the supernatant and determine the viral titer using a plaque reduction assay or quantify viral RNA using qRT-PCR.

-

Interpretation: The timing of the most significant reduction in viral titer indicates the stage of the viral life cycle targeted by this compound.

Caption: Workflow for the time-of-addition assay.

Viral RNP Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of viral ribonucleoproteins.

-

Cell Culture and Infection: Grow MDCK cells on coverslips in a 12-well plate. Infect the cells with influenza virus at a multiplicity of infection (MOI) of 1. Treat the cells with this compound at a predetermined effective concentration.

-

Fixation and Permeabilization: At 8 hours post-infection, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block the cells with a blocking buffer (e.g., PBS with 1% bovine serum albumin). Incubate with a primary antibody specific for the influenza virus nucleoprotein (NP). Wash with PBS and then incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy: Mount the coverslips on microscope slides and visualize the localization of the NP protein using a fluorescence microscope.

-

Interpretation: In untreated cells, NP should be observed in both the nucleus and the cytoplasm at later stages of infection. In cells treated with an effective RNP export inhibitor like this compound, NP will be predominantly retained in the nucleus.

Potential Signaling Pathway Interactions

While the direct interaction of this compound with specific host signaling pathways has not been definitively elucidated, its effect on vRNP export suggests a potential modulation of pathways that regulate nucleocytoplasmic transport. The CRM1-mediated export pathway is a key cellular process hijacked by many viruses, including influenza. This compound's ability to cause nuclear retention of vRNPs points towards a possible interference with this pathway.

Furthermore, influenza virus infection is known to activate the NF-κB signaling pathway, which plays a complex role in both promoting viral replication and inducing an antiviral host response. Future research should investigate whether this compound exerts any of its antiviral effects through the modulation of NF-κB or other related signaling cascades.

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of a new class of anti-influenza drugs. Its broad activity against various influenza strains and its unique mechanism of action make it an attractive candidate for further investigation. Key areas for future research include:

-

Determination of Cytotoxicity and Selectivity Index: Establishing the CC50 of this compound in relevant cell lines is crucial for calculating its selectivity index and assessing its therapeutic window.

-

Elucidation of the Precise Molecular Target: Identifying the specific host or viral protein that this compound interacts with to inhibit vRNP export will be critical for mechanism-based drug design and optimization.

-

In Vivo Efficacy Studies: Evaluating the antiviral activity of this compound in animal models of influenza infection is a necessary next step to determine its potential for clinical translation.

-

Exploration of Broader Antiviral Spectrum: While in-silico studies suggest potential activity against other viruses like SARS-CoV-2, experimental validation is required to determine the full antiviral spectrum of this compound.

-

Investigation of Signaling Pathway Modulation: Understanding how this compound may influence host signaling pathways, such as NF-κB, could reveal additional mechanisms contributing to its antiviral effect and its impact on the host immune response.

References

- 1. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of the influenza virus nucleoprotein with the cellular CRM1-mediated nuclear export pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the Influenza Virus Nucleoprotein with the Cellular CRM1-Mediated Nuclear Export Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the molecular targets of Clemastanin B

An In-Depth Technical Guide to the Molecular Targets of Clemastanin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a lignan glycoside isolated from the roots of Isatis indigotica, has emerged as a compound of significant interest due to its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, with a focus on its antiviral, potential anti-inflammatory, and speculative anticancer properties. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Antiviral Activity of this compound

The most well-documented therapeutic potential of this compound lies in its antiviral effects, particularly against various strains of the influenza virus.[1][2]

Molecular Targets in the Influenza Virus Life Cycle

This compound has been shown to inhibit the replication of a broad range of human and avian influenza A and B viruses.[1][2] The primary molecular targets of this compound are believed to be early-stage processes in the viral life cycle.[1][2] Experimental evidence suggests that this compound interferes with one or more of the following steps:

-

Viral Endocytosis: The process by which the virus enters the host cell.

-

Viral Uncoating: The release of the viral genome into the host cell's cytoplasm.

-

Ribonucleoprotein (RNP) Export: The transport of newly synthesized viral RNPs from the nucleus to the cytoplasm for assembly into new virions.[1][2]

The retention of influenza virus RNP within the nucleus of treated cells is a key finding that supports the inhibition of RNP export as a primary mechanism of action.[1][2]

Quantitative Antiviral Data

The inhibitory activity of this compound against various influenza virus strains has been quantified using the 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%.

| Influenza Virus Strain | IC50 (mg/mL) |

| Human H1N1 | 0.087 - 0.72 |

| Swine-origin H1N1 | 0.087 - 0.72 |

| Human H3N2 | 0.087 - 0.72 |

| Influenza B | 0.087 - 0.72 |

| Avian H6N2 | 0.087 - 0.72 |

| Avian H7N3 | 0.087 - 0.72 |

| Avian H9N2 | 0.087 - 0.72 |

Data sourced from multiple studies.[1][2]

Proposed Antiviral Mechanism of Action

The following diagram illustrates the proposed points of intervention of this compound in the influenza virus life cycle.

References

Methodological & Application

Application Notes and Protocols for Clemastanin B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemastanin B, a lignan diglycoside also known as lariciresinol-4,4'-bis-O-β-D-glucoside, is a natural compound of significant interest due to its potential therapeutic properties, including notable antiviral activity. Found in medicinal plants such as Radix Isatidis (the root of Isatis indigotica), effective extraction and purification of this compound are crucial for its further investigation and potential drug development. These application notes provide detailed protocols for the extraction and purification of this compound, summarize quantitative data, and illustrate the experimental workflow and its proposed mechanism of action.

Data Presentation

The following table summarizes the quantitative data for the purification of this compound from a crude extract of Radix Isatidis using High-Speed Counter-Current Chromatography (HSCCC).[1]

| Parameter | Value |

| Starting Material | 250 mg Crude Extract |

| This compound in Crude Extract | 24.8% |

| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) |

| Yield of this compound | 59.2 mg |

| Purity of this compound | 94.6% (determined by HPLC) |

| Recovery Rate | 90.3% |

Experimental Protocols

Crude Extraction of Total Lignans from Radix Isatidis

This protocol outlines the initial extraction of a lignan-rich crude extract from the dried roots of Isatis indigotica.

Materials and Equipment:

-

Dried and powdered Radix Isatidis

-

70% Ethanol

-

Mechanical shaker or sonicator

-

Filter paper or centrifuge

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Weigh the desired amount of powdered Radix Isatidis.

-

Add 70% ethanol at a solid-to-solvent ratio of 1:8 (w/v).

-

Agitate the mixture for 2 hours at room temperature using a mechanical shaker or sonicator to ensure thorough extraction.

-

Separate the supernatant from the plant material by filtration or centrifugation.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting aqueous concentrate can be used for further purification or can be freeze-dried to obtain a powdered crude extract.

Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a highly efficient one-step method for the purification of this compound from the crude extract.[1]

Materials and Equipment:

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for purity analysis

-

Ethyl acetate

-

n-Butanol

-

Deionized water

-

Crude extract of Radix Isatidis

Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate, n-butanol, and water in a volume ratio of 2:7:9.[1] Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

-

HSCCC Instrument Setup:

-

Fill the multilayer coil column of the HSCCC instrument entirely with the upper stationary phase.

-

Set the revolution speed of the centrifuge to 800 rpm.[1]

-

Pump the lower mobile phase into the column at a flow rate of 1.5 ml/min.

-

-

Sample Injection: Dissolve the crude extract (e.g., 250 mg) in a small volume of the biphasic solvent system and inject it into the column when the mobile phase front emerges and hydrodynamic equilibrium is established.[1]

-

Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the effluent with a UV detector and collect fractions based on the chromatogram.

-

Analysis and Identification: Analyze the collected fractions containing the purified this compound for purity using HPLC. The chemical structure can be confirmed by spectroscopic methods such as IR, MS, ¹H NMR, and ¹³C NMR.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway and Mechanism of Action

This compound exhibits antiviral activity, particularly against the influenza virus. Its proposed mechanism involves interference with the early stages of the viral life cycle.[2] Furthermore, related lignans from Isatis indigotica have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[3] The following diagram illustrates this proposed dual mechanism of action.

Caption: Proposed antiviral and anti-inflammatory mechanisms of this compound.

References

- 1. Antiviral strategies against influenza virus: towards new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Yield Isolation of Clemastanin B from Isatis indigotica

For Researchers, Scientists, and Drug Development Professionals

Abstract